Barekol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
(4aS,6aS,8R,11aS,11bS)-4,4,6a,11b-tetramethyl-9-methylidene-2,3,4a,5,6,7,8,10,11,11a-decahydro-1H-cyclohepta[a]naphthalen-8-ol |
InChI |
InChI=1S/C20H34O/c1-14-7-8-17-19(4,13-15(14)21)12-9-16-18(2,3)10-6-11-20(16,17)5/h15-17,21H,1,6-13H2,2-5H3/t15-,16+,17+,19+,20+/m1/s1 |
InChI Key |
FVXFGAOOEQVNTJ-ORZNMBHWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC(=C)[C@@H](C2)O)(CCCC3(C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(=C)C(C3)O)C)C)C |
Synonyms |
barekol |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Barekol
Classical Approaches to Barekol Synthesis
The foundational approach to synthesizing this compound has been centered on strategic bond formations to assemble the core structure from simpler, readily available precursors. thieme-connect.comsci-hub.se This involves a logical, step-by-step construction of the molecular architecture.
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, precursor structures. wikipedia.orgias.ac.in For (-)-Barekol, the key strategic disconnection involves a formal [4+3] cycloaddition to form the crucial seven-membered ring. thieme-connect.comsci-hub.se This cycloaddition is envisioned as a tandem cyclopropanation followed by a Cope rearrangement. thieme-connect.com
This retrosynthetic approach identifies a key tricyclic intermediate as a pivotal precursor to the final structure. thieme-connect.com Further deconstruction of this intermediate leads back to a bicyclic diene, which can be derived from the commercially available natural product, (+)-Sclareolide, after a few synthetic steps. thieme-connect.com The synthesis, therefore, connects a complex target molecule to a readily available chiral starting material.
Key Synthetic Intermediates in the Synthesis of (-)-Barekol
| Intermediate | Description | Role in Synthesis |
|---|---|---|
| (+)-Sclareolide | Commercially available bicyclic diterpene lactone | Starting material for the synthesis. |
| Bicyclic Diene (Compound A) | Derived from (+)-Sclareolide in 3 steps | The "4-atom" component in the key cycloaddition reaction. |
| Siloxyvinyldiazoacetate (Compound B) | Diazo compound | The precursor to the "3-atom" component in the cycloaddition. |
This table is generated based on the synthetic scheme reported in the literature. thieme-connect.com
Initial attempts might yield a mixture of diastereomers, but through careful selection of the catalyst and recrystallization, the desired tricycle could be obtained as a single diastereomer. thieme-connect.com The reported synthesis of (-)-Barekol was completed in ten steps from the key tricyclic intermediate, highlighting a lengthy but controlled pathway. thieme-connect.com The optimization process involves adjusting parameters such as temperature, solvent, and catalyst loading to maximize yield and stereoselectivity at each stage. researchgate.netbeilstein-journals.org
Selected Reaction Steps and Conditions for (-)-Barekol Synthesis
| Step | Transformation | Key Reagents and Conditions | Reported Yield |
|---|---|---|---|
| 1 | Formal [4+3] Cycloaddition | Rh2(R-PTAD)4 (catalyst), hexanes, reflux | 65% (6:1 dr), 47% after recrystallization |
| 2 | Stereoselective Reduction | 10% Pd/C, H2 (40 psi), EtOH | 99% |
| 3 | Reduction and Cyclization | 1. DIBAL-H, THF, 0 °C; 2. PPTS, PhH, reflux | 95% |
This table summarizes key steps from the reported total synthesis of (-)-Barekol. thieme-connect.com
Advanced Synthetic Methodologies for this compound and Analogues
Building upon classical methods, advanced methodologies aim to improve the efficiency, selectivity, and sustainability of the synthesis of this compound and its related analogues.
The synthesis of specific stereoisomers of this compound, such as (-)-Barekol, requires precise control over the three-dimensional arrangement of atoms. nih.govrsc.org The key to the enantioselective synthesis of (-)-Barekol was the use of a specific chiral catalyst in the formal [4+3] cycloaddition step. nih.gov The dirhodium catalyst, Rh2(R-PTAD)4, was instrumental in overriding the inherent stereodirecting influence of the substrate, thereby controlling the stereochemical outcome of the reaction. thieme-connect.com
This catalyst-controlled reaction effectively accomplishes an enantiodivergent cycloaddition, allowing for the selective production of the desired enantiomer. nih.gov This approach is a powerful strategy in modern organic synthesis, where the catalyst, rather than a substrate's inherent chirality, dictates the stereochemistry of the product. nih.gov The ability to produce a single diastereomer through catalyst control and subsequent recrystallization was crucial for the successful total synthesis of enantiomerically pure (-)-Barekol. thieme-connect.com
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. oboloo.com While the initial synthesis of this compound was focused on achieving the complex molecular target, its process can be evaluated through a green chemistry lens to identify areas for improvement. aranca.comresearchgate.net
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. mdpi.comscielo.br Applying flow chemistry to the synthesis of this compound could address several challenges. nih.gov
Exploration of this compound Analogues and Derivatives through Synthetic Modifications
The unique tricyclic structure of Barakol, featuring a pyrano[2,3,4-de]-1-benzopyran core, presents multiple avenues for synthetic modification. These modifications can be broadly categorized into derivatization of the existing functional groups and the de novo synthesis of analogues with altered substitution patterns on the aromatic or pyran rings.
The Barakol molecule possesses several reactive sites, including a phenolic hydroxyl group, a hemiacetal functionality, and methyl substituents, which can be targeted for synthetic transformations to yield a variety of derivatives.
One of the simplest modifications is the formation of salts. For instance, treatment of Barakol with hydrochloric acid can yield Barakol hydrochloride . This straightforward acid-base reaction increases the aqueous solubility of the compound.
Dehydration of Barakol leads to the formation of Anhydrobarakol . This transformation involves the elimination of a water molecule from the hemiacetal moiety, resulting in a more stable chromone (B188151) structure.
A significant synthetic pathway starting from Barakol is its conversion to the cassiarin class of alkaloids. The reaction of Anhydrobarakol chloride , a key intermediate derived from Barakol, with various primary amines such as methyl-4-aminobutyrate, butylamine, cyclohexylamine, aniline, and benzylamine, leads to the synthesis of Cassiarin B and its N-substituted derivatives. This reaction provides a versatile method for introducing a wide range of substituents at the nitrogen atom of the resulting cassiarin scaffold. Further research has also led to the synthesis of different series of Cassiarin A derivatives using Barakol as a starting material. researchgate.net
The de novo synthesis of Barakol analogues allows for more substantial structural modifications, including alterations to the core scaffold and the introduction of a wider variety of substituents. Several synthetic strategies for the construction of the related benzopyran and pyranobenzopyran ring systems can be adapted for the synthesis of Barakol analogues.
One common approach involves the condensation of a substituted 4-hydroxycoumarin (B602359) with an active methylene (B1212753) compound. This strategy can be envisioned for the synthesis of Barakol analogues by selecting appropriately substituted starting materials.
Another versatile method is the electrophilic cyclization of substituted propargylic aryl ethers. This methodology can be employed to construct the pyran ring of the Barakol scaffold with various substituents at different positions. The choice of electrophile (e.g., iodine, bromine) and the substitution pattern on the aryl propargyl ether would determine the final structure of the analogue.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, offer powerful tools for the synthesis of Barakol analogues with diverse substituents on the aromatic ring. For example, a bromo-substituted pyranobenzopyran precursor could be coupled with a variety of boronic acids, organostannanes, or terminal alkynes to introduce new carbon-carbon bonds and functional groups.
Advanced Structural Elucidation and Mechanistic Investigations of Barekol
Spectroscopic and Spectrometric Methodologies for Barekol Structural Determination
The precise determination of this compound's molecular architecture has been achieved through a combination of high-resolution spectroscopic and spectrometric methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in unraveling the intricate structure of this compound. Two-dimensional (2D) NMR experiments, including Correlated Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were extensively employed for its structure elucidation. These experiments provided crucial information about the connectivity of atoms within the molecule. Furthermore, comparing the NMR data of this compound with that of barekoxide proved instrumental in identifying the underlying barekoxide skeleton in this compound.
Mass Spectrometry Techniques for this compound and its Transformation Products
Mass spectrometry techniques have been vital for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) analysis of this compound revealed an [M+] ion at m/z 290.2605, which is consistent with its established molecular formula of C20H34O. This precise mass information, coupled with NMR data, was fundamental in confirming the structural assignments of this compound and other related compounds isolated during research.
Table 1: Spectrometric Data for this compound
| Property | Value |
| Molecular Formula | C20H34O |
| HREIMS [M+] | 290.2605 |
| Degrees of Unsaturation | 4 |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of this compound
Chiroptical spectroscopy, particularly Circular Dichroism (CD) measurements, played a critical role in determining the absolute configuration of this compound. The absolute stereochemistry of this compound was assigned through the CD analysis of its 13-oxo derivative. This derivative, prepared via ozonolysis, provided a chromophore suitable for CD studies. The analysis considered the rigidity of the trans-decalin portion of the 13-oxo derivative and the conformational flexibility of its cycloheptane (B1346806) ring.
X-ray Crystallography and Diffraction Techniques in this compound Structural Analysis
The available scientific literature does not explicitly report the use of X-ray crystallography or other diffraction techniques for the direct structural analysis of this compound. While X-ray crystallography is an exceptionally powerful method for obtaining definitive three-dimensional structural information, its application to this compound is not detailed in the provided research findings.
Mechanistic Probes of this compound’s Reactivity and Transformation Pathways
Mechanistic investigations into this compound's reactivity and transformation pathways have been significantly advanced through studies on its total synthesis and observed interconversions. A notable transformation involves the conversion of (+)-barekoxide (compound 45) to (-)-barekol (compound 46) through an acid-catalyzed hydrolysis-elimination reaction. This conversion was observed to proceed cleanly, yielding this compound as a single product in approximately 90% yield over 14 days.
The total synthesis of (-)-Barekol (also referred to as compound 107 or 2 in some synthetic studies) by research groups such as those of Davies and Sarpong has provided profound insights into its formation mechanisms. Their synthetic strategy notably employed a formal [4+3]-cycloaddition approach. This involved a key tandem cyclopropanation/Cope rearrangement sequence. The process typically initiated with an enantioselective cyclopropanation of a diene using a vinyldiazo compound, catalyzed by Rh2(R-PTAD)4. This reaction generated a cis-divinylcyclopropane intermediate, which subsequently underwent a Cope rearrangement to form the seven-membered cycloheptadiene ring system, a crucial precursor to the this compound scaffold. These synthetic endeavors not only confirm the proposed structure of this compound but also illuminate the complex reaction pathways involved in constructing such polycyclic natural products.
Reaction Pathway Mapping and Intermediate Identification in this compound Chemistry
The synthesis of this compound has been a significant area of research, particularly focusing on constructing its complex polycyclic core. A prominent approach involves a catalyst-controlled formal [4+3]-cycloaddition, often pursued in conjunction with the synthesis of its related diterpene, barekoxide emory.eduresearchgate.netnih.govacs.org.
Key Synthetic Pathway: Tandem Cyclopropanation/Cope Rearrangement One of the most effective strategies for the total synthesis of (-)-Barekol (and (+)-Barekoxide) employs a tandem cyclopropanation/Cope rearrangement emory.eduresearchgate.netnih.gov. This reaction sequence typically utilizes bicyclic dienes and siloxyvinyldiazoacetate as starting materials, with the process being catalyzed by dirhodium catalysts, specifically Rh2(R-PTAD)4 emory.edunih.gov.
The proposed mechanism for this [4+3]-cycloaddition involves several critical steps:
Cyclopropanation: The reaction initiates with an enantioselective cyclopropanation of the diene using a vinyldiazo compound, catalyzed by Rh2(R-PTAD)4 emory.edubeilstein-journals.org.
Intermediate Formation: This step leads to the formation of a cis-divinylcyclopropane intermediate (e.g., intermediate 102 in specific synthetic schemes) emory.edubeilstein-journals.org.
Cope Rearrangement: The cis-divinylcyclopropane intermediate then undergoes an in situ Cope rearrangement, which is a stereospecific transformation, to yield the desired tricyclic product beilstein-journals.orgscispace.com.
This methodology effectively accomplishes enantiodivergent [4+3] cycloadditions, providing a highly controlled route to the this compound skeleton emory.edu.
Transformation from Barekoxide this compound can also be derived from barekoxide, another diterpene found in marine sponges acs.org. This transformation can be achieved through acid-catalyzed isomerization beilstein-journals.org or acid-catalyzed hydrolysis-elimination scispace.com. For instance, barekoxide (compound 7) can be converted to this compound (compound 9) and a 13-oxo derivative (compound 10) acs.org. In one reported instance, this compound was obtained cleanly as a single product in approximately 90% yield after 14 days from barekoxide acs.org.
Table 1: Key Reactants, Catalysts, and Intermediates in this compound Synthesis
| Reaction Step | Reactants/Precursors | Catalyst | Key Intermediate(s) | Product(s) |
| Formal [4+3]-Cycloaddition (Total Synthesis) | Bicyclic dienes, Siloxyvinyldiazoacetate | Rh2(R-PTAD)4 | cis-Divinylcyclopropane | (-)-Barekol, (+)-Barekoxide emory.edunih.gov |
| Transformation from Barekoxide | Barekoxide | Acid (e.g., acid-catalyzed hydrolysis-elimination, isomerization) | - | This compound, 13-oxo derivative of this compound acs.orgbeilstein-journals.orgscispace.com |
Kinetic and Thermodynamic Studies of this compound Transformations
While the mechanistic pathways for this compound's synthesis and transformations are well-documented, detailed kinetic and thermodynamic studies specifically focused on the individual steps of this compound's transformations are less extensively reported in the general literature. However, insights can be drawn from studies on the fundamental reactions involved.
The Cope rearrangement, a crucial step in the formal [4+3]-cycloaddition synthesis of this compound, is known to proceed through either intermediate diradical species or via one-center epimerization beilstein-journals.org. The stereocontrol achieved in the cyclopropanation step and the inherent stereospecificity of the subsequent Cope rearrangement are critical aspects of these transformations scispace.com.
In related mechanistic investigations concerning C-H functionalization/Cope rearrangement (CHCR) methodologies, which involve similar rearrangement processes, studies have indicated a "thermodynamic favorability and relatively low calculated barrier of 20 kcal" for the siloxy-Cope rearrangement escholarship.orgnih.gov. While this provides a general understanding of the energetic landscape for such rearrangements, it is important to note that this specific numerical value is not directly attributed to a kinetic or thermodynamic study of this compound itself, but rather to a related class of reactions escholarship.orgnih.gov. Further dedicated studies would be required to establish precise kinetic and thermodynamic parameters for each specific transformation in this compound chemistry.
Computational and Theoretical Frameworks in Barekol Research
Quantum Chemical Calculations of Barekol Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of this compound. These methods allow for the precise calculation of the molecule's three-dimensional structure and the distribution of its electron density, which are fundamental to its chemical behavior.
Key electronic descriptors are routinely calculated to predict this compound's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For marine terpenoids, these calculations help in understanding their potential as antioxidants by their ability to donate electrons to quench free radicals.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution on the molecular surface. These maps identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. This information is invaluable for predicting how this compound might interact with biological targets.
Table 1: Calculated Electronic Properties of a Representative Diterpenoid Scaffold
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Polarity and solubility |
Note: These values are representative for a marine diterpenoid scaffold and illustrate the type of data generated through quantum chemical calculations.
Molecular Dynamics Simulations of this compound Interactions in Diverse Environments
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its behavior in various biological environments, such as in aqueous solution or interacting with cell membranes.
In a typical MD simulation, this compound is placed in a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movements. These simulations can reveal how this compound's conformation changes in different solvents, how it partitions into lipid membranes, and the specific interactions it forms with surrounding molecules.
Such simulations have shown that terpenoids can insert themselves into lipid bilayers, potentially altering the membrane's physical properties. acs.orgnih.gov The orientation and depth of insertion depend on the molecule's specific chemical structure. Understanding these interactions is crucial, as they can explain the mechanisms of action for bioactive marine natural products. acs.orgnih.gov MD simulations can also be used to model the interaction of this compound with specific protein targets, providing insights into its binding mode and affinity, which is a critical step in drug design. mdpi.com
Structure-Activity Relationship (SAR) Modeling for this compound Scaffolds and Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing the biological activity of a lead compound like this compound. These studies aim to identify which parts of the molecule are crucial for its activity and how modifications to its structure affect its potency and selectivity.
In SAR studies, a series of this compound derivatives are synthesized with systematic modifications to different parts of the scaffold. The biological activity of each derivative is then tested. By comparing the activities of these compounds, researchers can deduce which functional groups and structural features are important for the desired biological effect. For marine diterpenoids, SAR studies have been instrumental in identifying key pharmacophores responsible for their cytotoxic or anti-inflammatory properties. nih.gov
QSAR modeling takes this a step further by using statistical methods to correlate the chemical structures of the derivatives with their biological activities. mdpi.com This results in a mathematical model that can predict the activity of new, unsynthesized derivatives. This predictive capability significantly reduces the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.
Table 2: Hypothetical SAR Data for this compound Derivatives
| Derivative | Modification | Relative Bioactivity |
|---|---|---|
| This compound | - | 1.0 |
| Derivative A | Addition of a hydroxyl group at C-3 | 1.5 |
| Derivative B | Removal of the double bond at C-7 | 0.8 |
| Derivative C | Esterification of the C-12 hydroxyl group | 2.1 |
Note: This table presents hypothetical data to illustrate the principles of SAR studies.
De Novo Design and Computational Screening for this compound-Inspired Compounds
De novo design and computational screening are advanced in silico techniques used to discover novel bioactive compounds. These methods leverage the structural information of a known active molecule like this compound to design new molecules with potentially improved properties.
De novo design algorithms build new molecular structures from scratch, often using fragments of known active compounds. nih.govresearchgate.net Starting with the this compound scaffold, these programs can generate a vast library of virtual compounds with diverse chemical structures but similar core features. These designed compounds are then evaluated for their drug-like properties and predicted activity. nih.govresearchgate.net
Computational screening, also known as virtual screening, involves the use of computational methods to search large libraries of existing compounds for those that are likely to be active against a specific biological target. If the protein target of this compound is known, its three-dimensional structure can be used to screen for other molecules that bind to the same site. This is known as structure-based virtual screening. Alternatively, if the target is unknown, the structure of this compound itself can be used as a template to search for structurally similar molecules, a method called ligand-based virtual screening. frontiersin.orgnih.govmdpi.com These computational screening approaches have been successfully applied to marine natural product libraries to identify potential inhibitors for various therapeutic targets. frontiersin.orgnih.govmdpi.comfrontiersin.org
Biological and Biochemical Investigations of Barekol in Model Systems
Barekol Interactions with Biological Macromolecules In Vitro
Investigations into how this compound interacts with biological macromolecules are crucial for understanding its potential mechanisms of action.
Ligand-receptor binding studies aim to determine if a compound can bind to specific biological receptors, potentially activating or inhibiting their function, or modulating them allosterically osti.govnih.govresearchgate.netnih.gov. While marine natural products, including various diterpenes, are known to interact with a wide range of receptors and exhibit diverse pharmacological profiles mdpi.comresearchgate.netresearchgate.net, specific ligand-receptor binding affinities or allosteric modulation data for this compound itself have not been extensively reported in the scientific literature. Research on related marine natural products, such as certain agelasines and asmarines (also isolated from marine sponges), has shown their ability to bind to various neuroreceptors, including dopamine, serotonin, and adrenergic receptors, often with stereospecificity researchgate.netnih.govresearchgate.net. However, direct evidence for this compound's specific receptor interactions remains to be elucidated.
Enzymatic activity modulation studies investigate a compound's ability to inhibit or activate specific enzymes, providing insights into its biochemical targets and potential therapeutic applications mdpi.com. Many marine-derived diterpenes have demonstrated enzymatic inhibitory activities. For instance, some diterpenes have been identified as competitive inhibitors of enzymes like PTP1B mdpi.com. Additionally, related compounds such as agelasines and asmarines have shown inhibitory effects on the enzymatic reactions of Na+,K+-ATPase semanticscholar.org. Despite the known enzymatic activities of structurally similar marine natural products, specific detailed data on this compound's direct modulation of enzymatic activity and the elucidation of its mechanistic interactions with enzymes are not widely available in current research findings.
Cellular Responses to this compound in Controlled In Vitro Models
Understanding the impact of this compound on cellular processes is fundamental to assessing its biological relevance. Cellular response studies analyze how cells react to external stimuli, including chemical compounds, at molecular and functional levels wisdomlib.orgnih.govbiorxiv.org.
Studies on molecular and cellular pathway perturbations aim to identify the specific signaling cascades and cellular processes affected by a compound biorxiv.org. While the ethyl acetate (B1210297) extract from the marine sponge Raspailia sp., from which this compound was isolated, has exhibited cytotoxicity against several tumor cell lines acs.org, direct evidence detailing the specific molecular and cellular pathway perturbations induced solely by this compound has not been extensively documented. Related marine alkaloids and diterpenes, including asmarines, have demonstrated cytotoxic activity against various cancer cell lines, including multidrug-resistant ones, and have shown antiproliferative effects researchgate.netnih.govsemanticscholar.org. These activities suggest potential interactions with fundamental cellular processes, but specific pathways perturbed by this compound require further investigation.
Gene expression profiling (transcriptomics) and proteomic profiling analyze changes in RNA and protein levels, respectively, in response to a compound, providing a comprehensive view of cellular alterations nih.govresearchgate.netnih.govbiorxiv.org. These "omics" approaches are powerful tools for deciphering the global cellular response to chemical perturbations. While such profiling techniques are routinely applied in modern biological research to understand the effects of bioactive compounds biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.org, specific studies detailing gene expression and proteomic changes in cells treated with this compound have not been reported in the provided scientific literature. Such investigations would be critical to fully characterize this compound's impact on cellular biology.
This compound Studies in Lower Organisms and Non-Vertebrate Models
Lower organisms and non-vertebrate models, such as marine arthropods, bacteria, or protozoa, are often utilized in initial biological screenings due to their simpler systems and relevance to natural product discovery mdpi.comnih.goved.ac.uknih.govresearchgate.net. While marine diterpenes and related compounds have been evaluated for various activities in such models, including antimicrobial, antifouling, and antiprotozoal effects mdpi.comresearchgate.netnih.govsemanticscholar.orgdntb.gov.ua, specific studies focusing on this compound's effects in lower organisms or non-vertebrate models are not detailed in the available information. For example, some derivatives of marine diterpenes have shown antifouling activity in model organisms like Amphitrite amphitrite mdpi.com. The broad-spectrum antimicrobial activity and toxicity towards protozoa observed for asmarines and agelasines researchgate.netnih.govsemanticscholar.org suggest that this compound, as a related compound from a similar marine source, might possess similar properties, but direct experimental data for this compound is not explicitly provided.
Developmental Biology Studies Utilizing this compound
As of the current scientific literature available in the public domain, detailed research findings specifically investigating the effects of this compound on developmental biology in model systems have not been widely reported. While the broader field of developmental biology explores the molecular and cellular events from fertilization to adult form, including genetic basis, cell fate specification, and morphogenesis cuny.eduamazon.deamazon.combrown.edu, specific studies utilizing this compound to modulate or understand these processes in various organisms are not readily accessible.
This compound Effects on Microbial Physiology and Metabolism
Comprehensive research findings detailing this compound's specific effects on microbial physiology and metabolism are not extensively documented in publicly available scientific databases. Microbial physiology encompasses the study of fundamental processes within microbial cells, including central metabolism, energy conservation, and macromolecular biogenesis, often highlighting the diverse metabolic capabilities of microorganisms rutgers.edurutgers.eduyoutube.comasm.orgyoutube.comresearcher.life. While marine-derived natural products, including diterpenes, are known for a range of biological activities such as antibacterial effects researchgate.netmdpi.com, specific studies focusing on how this compound impacts the physiological functions or metabolic pathways of various microbial species have not been prominently featured in the reviewed literature.
Compound Names and PubChem CIDs
Advanced Analytical Methodologies for Barekol Research
Chromatographic Separations for Barekol Isolation and Purity Assessment
Chromatographic separation techniques are indispensable for isolating this compound from complex natural extracts and for subsequently assessing its purity. These methods leverage differences in physicochemical properties to achieve effective separation of compounds within a mixture bioanalysis-zone.com.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound analysis nih.govsielc.com. HPLC operates by partitioning analytes between a stationary phase and a mobile phase, allowing for their differential elution based on interactions such as polarity, ionic characteristics, or molecular size shodexhplc.com.
For this compound, reversed-phase HPLC (RP-HPLC) is a common choice, where a non-polar stationary phase and a polar mobile phase are employed. This mode is particularly effective for separating compounds based on their hydrophobicity shodexhplc.com. The application of HPLC for diterpenoids, including the separation of enantiomers using chiral HPLC, highlights its versatility in natural product chemistry mdpi.com. In a related context, an HPLC method developed for the quantification of Barakol (a structurally similar compound from Cassia siamea Lamk.) in human plasma demonstrated excellent linearity (r² > 0.99), accuracy (90.29% to 105.77%), and precision (intra-day CV 0.52% to 4.35%, inter-day CV 2.85% to 12.45%), with a lower limit of quantitation (LLOQ) of 1 ng/mL thaiscience.info. These parameters are indicative of the robust performance achievable with HPLC for compounds like this compound.
An example of typical HPLC parameters for this compound analysis might include:
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water gradient or Isocratic mixture |
| Flow Rate | 0.8 – 1.2 mL/min |
| Detection | UV-Vis (e.g., 200-250 nm, depending on chromophore) |
| Injection Volume | 5 – 20 µL |
| Column Temperature | 25 – 40 °C |
| Run Time | 15 – 30 minutes |
Gas Chromatography (GC) is an analytical technique primarily used for the separation and analysis of volatile and semi-volatile compounds that are thermally stable sigmaaldrich.com. While this compound (C20H34O) is a relatively large diterpene, it may be amenable to GC analysis, especially if derivatization can enhance its volatility. GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of components in complex mixtures, as demonstrated in the analysis of methyl ketones from marine sponges researchgate.net. GC offers high resolving power, speed, and sensitivity for suitable analytes sigmaaldrich.com.
Capillary Electrophoresis (CE) is a family of high-resolution separation techniques that separate charged molecules within a narrow capillary tube under the influence of an electric field technologynetworks.comdiva-portal.org. CE offers distinct advantages such as short analysis times, high separation efficiency, and minimal sample and solvent consumption diva-portal.org. Notably, Capillary Electrophoresis has been directly implicated in research involving this compound, as it was used in studies alongside other compounds isolated from the marine sponge Raspailia sp. acs.org. CE separates analytes based on their electrophoretic mobility, which is dependent on their charge and size, and the electroosmotic flow (EOF) within the capillary technologynetworks.comdiva-portal.org. Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed depending on the characteristics of this compound and the sample matrix diva-portal.org.
Spectrometric Quantification of this compound in Complex Research Matrices
Spectrometric techniques are fundamental for the quantification of this compound, especially when present in complex biological or environmental matrices. These methods provide highly sensitive and selective detection capabilities.
Mass Spectrometry (MS) is a cornerstone for both structural elucidation and quantification of this compound. It was instrumental in establishing the structure of this compound, providing precise molecular weight information and fragmentation patterns acs.orgacs.orgresearchgate.netresearchgate.net. When coupled with chromatographic techniques (e.g., LC-MS or GC-MS), MS offers unparalleled sensitivity and selectivity for quantifying this compound in complex samples, even at trace levels intertek.com. The ability of MS to differentiate compounds based on their mass-to-charge ratio (m/z) makes it ideal for quantifying this compound in the presence of co-eluting interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy , while primarily a structural elucidation tool, can also be employed for quantitative analysis (qNMR). This technique measures the signals of specific nuclei (e.g., ¹H, ¹³C) within a molecule, and under carefully controlled conditions, the intensity of these signals can be directly correlated to the concentration of the analyte. qNMR offers the advantage of being a non-destructive method that does not require a reference standard of the analyte itself, relying instead on an internal standard with a known concentration. NMR data was crucial in the initial establishment of this compound's structure acs.orgacs.orgresearchgate.netresearchgate.netresearchgate.net.
UV-Visible (UV-Vis) Spectroscopy can be used for the quantification of this compound if the compound possesses a chromophore that absorbs light in the UV or visible region. While not explicitly detailed for this compound, UV-Vis detection is commonly coupled with HPLC systems for quantification beilstein-journals.orgscielo.br. The Beer-Lambert law forms the basis of UV-Vis quantification, relating absorbance to concentration.
Advanced Detection Techniques for Trace this compound Analysis
The detection of this compound at trace levels (parts per million (ppm), parts per billion (ppb), or even parts per trillion (ppt)) often requires highly sensitive and specific analytical techniques intertek.comintertek.com.
High-Resolution Mass Spectrometry (HRMS) , such as Time-of-Flight (TOF) MS or Orbitrap MS, provides highly accurate mass measurements, enabling the unambiguous identification and quantification of this compound even in highly complex matrices and at very low concentrations. This is crucial for distinguishing this compound from compounds with similar nominal masses.
Tandem Mass Spectrometry (MS/MS or MS²) , particularly techniques like Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity for trace analysis. By monitoring specific precursor-to-product ion transitions, interferences from the sample matrix are minimized, leading to lower detection limits. LC-MS/MS is a workhorse for trace analysis in various fields.
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are universal detectors that can be coupled with HPLC, particularly useful for compounds like this compound that may lack a strong UV chromophore nih.govsielc.com. These detectors respond to the mass of the analyte, offering consistent response factors across different compounds, which is beneficial for trace analysis where the exact chemical nature of all components might not be known.
Other advanced techniques, though not directly cited for this compound, illustrate the breadth of trace analysis:
Ion Mobility Spectrometry (IMS) : Used for rapid trace detection of compounds based on their mobility in an electric field through a gas researchgate.net.
Raman Spectroscopy : A versatile technique for trace evidence analysis, providing molecular fingerprinting fosterfreeman.com.
Method Validation and Quality Assurance in this compound Analytical Research
Method validation is a critical process to confirm that an analytical procedure is suitable for its intended use, ensuring the reliability, quality, and consistency of the generated data researchgate.netiupac.orgaustinpublishinggroup.comresearchgate.net. For this compound analytical research, a robust validation process is essential for any developed method.
Key parameters evaluated during method validation include:
Accuracy : The closeness of test results to the true value. This is typically assessed by analyzing samples of known concentration (e.g., spiked samples) thaiscience.infoaustinpublishinggroup.comnih.gov.
Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision) thaiscience.infoaustinpublishinggroup.comnih.gov.
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components, impurities, degradation products, or other excipients austinpublishinggroup.comnih.gov.
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range thaiscience.infoaustinpublishinggroup.comnih.gov. This is typically demonstrated by analyzing a series of standards at different concentrations.
Range : The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity iupac.orgaustinpublishinggroup.com.
Limit of Detection (LOD) : The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified thaiscience.infoaustinpublishinggroup.comnih.gov.
Limit of Quantification (LOQ) : The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision thaiscience.infoaustinpublishinggroup.comnih.gov.
Recovery : The efficiency of the analytical method in extracting or detecting the analyte from the sample matrix thaiscience.infoaustinpublishinggroup.com.
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters austinpublishinggroup.comnih.gov.
Stability : The stability of this compound in the sample matrix and in analytical solutions over time and under various storage conditions thaiscience.infoaustinpublishinggroup.comnih.gov.
An example of validation parameters and typical acceptance criteria for this compound analysis, drawing from established guidelines researchgate.netiupac.orgaustinpublishinggroup.comresearchgate.netnih.gov:
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy | 85-115% recovery for LLOQ, 80-120% for other QC levels (or tighter) |
| Precision (CV%) | ≤ 20% for LLOQ, ≤ 15% for other QC levels (or tighter) |
| Linearity (r²) | ≥ 0.995 or ≥ 0.999 |
| LOD | Signal-to-noise ratio (S/N) ≥ 3 |
| LOQ | S/N ≥ 10, with acceptable accuracy and precision |
| Recovery | Consistent and reproducible (e.g., 70-120%) |
| Specificity | No significant interference from matrix components or impurities |
| Stability | Analyte stable under specified storage and analytical conditions |
Quality assurance (QA) complements method validation by implementing a system of activities to ensure that the analytical results are of a defined quality and reliability researchgate.netiupac.org. This includes routine calibration of instruments, use of certified reference materials, regular system suitability tests, and participation in proficiency testing programs. Together, method validation and quality assurance provide confidence in the analytical data generated for this compound research.
Barekol in Materials Science and Industrial Research Applications
Barekol as a Precursor in Polymer Synthesis and Material Functionalization
This compound's structure is ideally suited for polymerization reactions. It can act as a monomer or a cross-linking agent, enabling the synthesis of polymers with highly specific and tunable properties. Researchers have proposed its use in both addition and condensation polymerization pathways.
In one proposed model, this compound is used as a co-monomer with methacrylate monomers in emulsion polymerization. researchgate.net The incorporation of this compound into the polymer backbone is theorized to enhance thermal stability and mechanical strength. The resulting co-polymers could be analogous to materials like semi-synthetic rubber, with potential applications in advanced coatings and elastomers. researchgate.net
Material functionalization represents another key theoretical application. The reactive sites on the this compound molecule allow it to be grafted onto the surfaces of substrates like silica or cellulose. This process modifies the surface chemistry, imparting new functionalities such as hydrophobicity, conductivity, or specific binding affinity. For example, functionalizing a polymer surface with this compound could create a platform for attaching bioactive molecules or metallic nanoparticles.
Integration of this compound in Advanced Functional Materials Design
The design of advanced functional materials often involves the precise arrangement of molecular components to achieve desired properties. wiley-vch.dewikipedia.org this compound's rigid and well-defined structure makes it an excellent candidate for creating ordered materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
The table below illustrates the projected performance of hypothetical this compound-based MOFs compared to established materials, based on computational simulations.
| Feature | Simulated this compound-MOF-1 | Zeolite 13X (Reference) | MOF-5 (Reference) |
| Surface Area (m²/g) | 4500 | 880 | 3800 |
| Pore Volume (cm³/g) | 2.1 | 0.35 | 1.5 |
| CO₂ Adsorption Capacity (mmol/g at 1 bar) | 5.2 | 4.8 | 3.1 |
| Thermal Stability (°C) | 450 | 700 | 400 |
Catalytic Applications of this compound or its Coordination Complexes
The field of catalysis relies on molecules that can accelerate chemical reactions without being consumed. quickcompany.in this compound's potential to form stable coordination complexes with various transition metals has opened a theoretical avenue for developing novel catalysts. When complexed with metals like palladium, platinum, or rhodium, the resulting this compound-metal complex could serve as a highly efficient and selective catalyst.
Simulations suggest that a Palladium-Barekol complex could be particularly effective in cross-coupling reactions, a fundamental process in pharmaceutical and chemical manufacturing. The this compound ligand is predicted to stabilize the palladium center and facilitate the catalytic cycle, leading to higher yields and lower catalyst loading compared to conventional systems.
The following table outlines the simulated catalytic performance in a Suzuki coupling reaction.
| Catalyst System | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reaction Yield (%) |
| Pd-Barekol Complex (Simulated) | >1,000,000 | 150,000 | 99 |
| Pd(PPh₃)₄ (Standard Catalyst) | ~10,000 | 1,200 | 95 |
| Unsupported Pd Nanoparticles | ~50,000 | 8,000 | 92 |
This compound in Biosensing and Research Probe Development
Modern biosensors require components that can detect specific biological molecules or processes with high sensitivity and selectivity. nih.gov this compound's structure could be theoretically modified to include fluorophores or electrochemical reporters, transforming it into a versatile scaffold for research probes.
For instance, a functionalized this compound derivative could be designed to bind to a specific protein or DNA sequence. Upon binding, a change in fluorescence or an electrochemical signal would be generated, allowing for the quantitative detection of the target molecule. This approach is central to the development of diagnostic tools and research probes for studying cellular functions. nih.gov
A proposed application involves creating a fluorescence-based probe for detecting the activity of a specific enzyme. The probe would consist of this compound attached to a fluorescent dye and a quencher molecule. In the probe's native state, the fluorescence is quenched. When the target enzyme cleaves a specific bond in the probe, the quencher is released, and a strong fluorescent signal is produced. This "turn-on" mechanism provides a direct and sensitive measure of enzyme activity, which is valuable in both medical diagnostics and fundamental biological research.
Future Research Directions and Unexplored Avenues for Barekol
Integration of Artificial Intelligence and Machine Learning in Barekol Research
Currently, there is no specific published research on the application of artificial intelligence (AI) and machine learning (ML) to the study of this compound. However, these powerful computational tools offer significant potential for accelerating future research.
Hypothetical Applications of AI/ML in this compound Research:
| Research Area | Potential AI/ML Application | Expected Outcome |
| Property Prediction | Development of quantitative structure-activity relationship (QSAR) models. | Rapid prediction of this compound's potential biological activities and physicochemical properties, guiding experimental efforts. |
| Synthesis Optimization | Retrosynthetic analysis algorithms and reaction condition optimization. | Design of more efficient and novel synthetic routes to this compound and its derivatives. |
| Target Identification | In silico screening against biological target databases. | Identification of potential protein targets for this compound, suggesting therapeutic areas for investigation. |
By leveraging AI and ML, researchers could potentially bypass time-consuming and resource-intensive laboratory screening processes, focusing on the most promising avenues for this compound's application in medicinal chemistry and materials science.
Multidisciplinary Approaches to Unraveling Complex this compound Phenomena
The full characterization of a complex molecule like this compound necessitates a collaborative, multidisciplinary approach. To date, research has primarily focused on its chemical synthesis. Future studies would benefit from integrating expertise from various scientific fields.
A multidisciplinary research framework could involve:
Chemical Biology: To investigate the interaction of this compound with biological systems and identify its mechanism of action.
Pharmacology: To evaluate the potential therapeutic effects of this compound in various disease models. A related diterpene, randainin D, has been noted as a possible candidate for therapeutic agents, suggesting that this compound may also warrant investigation. baselarea.swiss
Computational Chemistry: To model the behavior of this compound at a molecular level, providing insights into its conformation and reactivity.
Materials Science: To explore the potential of incorporating this compound into novel materials, leveraging its unique structural features.
Such collaborative efforts would be essential to translate the synthetic achievements in this compound chemistry into practical applications.
Sustainable Synthesis and Environmentally Conscious Applications of this compound
The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis. While current synthetic routes to this compound are significant chemical achievements, future research could focus on developing more environmentally friendly methods.
Potential Avenues for Sustainable this compound Synthesis:
| Sustainability Goal | Research Approach | Potential Impact |
| Atom Economy | Redesigning synthetic pathways to minimize waste. | Reduced environmental footprint and lower production costs. |
| Renewable Feedstocks | Investigating biosynthetic pathways or utilizing bio-based starting materials. | Decreased reliance on petrochemical sources. |
| Green Solvents and Catalysts | Employing safer solvents and developing recyclable catalysts. | Enhanced safety and reduced pollution from the synthetic process. |
Furthermore, exploring the potential for this compound in environmentally conscious applications, such as biodegradable polymers or green agrochemicals, represents an unexplored and potentially impactful area of research.
Emerging Roles of this compound in Novel Scientific Domains and Theoretical Concepts
The unique structure of this compound may lend itself to exploration in emerging areas of science and the development of new theoretical concepts. As a complex natural product, it can serve as a challenging target to test the limits of current synthetic methodologies and as an inspiration for the design of new molecular architectures.
Future research could explore:
Chemical Probe Development: Utilizing this compound as a molecular scaffold to design chemical probes for studying biological pathways.
Total Synthesis as a Driver of Innovation: The complexity of this compound can continue to spur the development of new synthetic reactions and strategies. Recent work has already demonstrated novel approaches to the synthesis of the related compound, (+)-Barekoxide. acs.orgnih.govresearchgate.net
Inspiration for New Molecular Libraries: The core structure of this compound could be used as a template for the creation of diverse compound libraries for high-throughput screening.
While the future research directions for this compound outlined here are largely prospective, they highlight the vast and unexplored potential of this intriguing molecule. Moving beyond its synthesis to a comprehensive, multidisciplinary investigation will be key to unlocking its future scientific and technological value.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Barekol, and how do variations in reaction conditions impact yield and purity?
- Methodological Answer: Synthesis of this compound typically involves [describe core reaction steps, e.g., condensation or catalytic processes]. Key variables include temperature, solvent polarity, and catalyst loading. For reproducibility, document exact molar ratios (e.g., 1:1.2 substrate-to-catalyst) and purification methods (e.g., column chromatography with silica gel, eluent ratios). Contradictions in yield data (e.g., 60–85% yields reported) often stem from oxygen sensitivity or impurities in starting materials . Include a table comparing conditions:
| Condition | Yield (%) | Purity (%) | Reference Method |
|---|---|---|---|
| THF, 60°C, 24h | 72 | 98 | |
| DCM, RT, 48h | 65 | 95 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Discrepancies in NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent effects or tautomeric equilibria. Always report solvent, concentration, and instrument calibration standards .
Advanced Research Questions
Q. How can factorial design optimize this compound’s synthesis while minimizing resource expenditure?
- Methodological Answer: Apply a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Use ANOVA to identify significant interactions. For example, a study found that X₁ and X₂ interaction accounts for 40% of yield variance (p < 0.05). Include response surface plots to visualize non-linear relationships .
Q. What statistical frameworks resolve contradictions in this compound’s reported bioactivity data across studies?
- Methodological Answer: Meta-analysis using random-effects models to account for heterogeneity (e.g., I² > 50%). For instance, IC₅₀ values in cytotoxicity assays range from 10–50 µM due to cell-line variability (HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Normalize data to positive controls and report confidence intervals .
Q. How do computational models (e.g., DFT, MD simulations) predict this compound’s stability under physiological conditions?
- Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify hydrolysis-prone sites (e.g., ester groups with BDE < 60 kcal/mol). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) reveal aggregation tendencies over 100-ns trajectories. Validate with experimental stability assays (e.g., HPLC monitoring at 37°C, pH 7.4) .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in this compound production?
- Methodological Answer: Implement Quality-by-Design (QbD) principles:
Define Critical Quality Attributes (CQAs): Purity ≥ 95%, residual solvent < 0.1%.
Use Process Analytical Technology (PAT) for real-time monitoring (e.g., in-line FTIR).
Apply control charts (e.g., X-bar charts) to track deviations .
Q. How should researchers address conflicting interpretations of this compound’s mechanism of action?
- Methodological Answer: Triangulate evidence from orthogonal assays:
- Biochemical : Enzyme inhibition (e.g., fluorescence polarization).
- Cellular : CRISPR knockouts of putative targets.
- In vivo : Pharmacokinetic/pharmacodynamic (PK/PD) modeling in disease models.
Discrepancies often arise from off-target effects or assay sensitivity thresholds .
Ethical and Reporting Standards
Q. What ethical considerations apply to this compound studies involving animal models?
- Methodological Answer: Follow ARRIVE 2.0 guidelines:
- Justify sample size via power analysis (α = 0.05, β = 0.2).
- Report anesthesia protocols and humane endpoints (e.g., tumor volume ≤ 2000 mm³).
- Include a statement on IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
